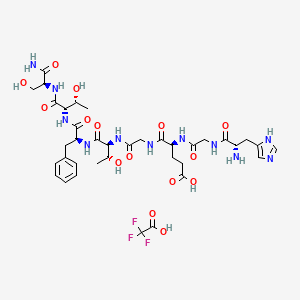

Exendin-4 (1-8) Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Exendin-4 (1-8) Trifluoroacetate is a synthetic peptide derivative of Exendin-4, which is a glucagon-like peptide-1 (GLP-1) receptor agonist. This compound is known for its role in glucose metabolism and has been studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes and other metabolic disorders .

Applications De Recherche Scientifique

Exendin-4 (1-8) Trifluoroacetate has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in glucose metabolism and insulin secretion.

Medicine: Explored as a potential therapeutic agent for type 2 diabetes and obesity.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mécanisme D'action

Target of Action

Exendin-4 (1-8) Trifluoroacetate primarily targets the Glucagon-like peptide 1 (GLP-1) receptors . These receptors are secreted from gut L-cells and specific brain nuclei . They play multiple roles including regulation of insulin sensitivity, inflammation, and synaptic plasticity .

Mode of Action

Exendin-4, as a GLP-1 receptor agonist, interacts with its targets and brings about significant changes. It inhibits the reduction of long-term potentiation in the brain of mice fed a high-fat diet . It also has a neuroprotective effect in primary cultured hippocampal and cortical neurons in in vitro metabolic imbalanced condition .

Biochemical Pathways

Exendin-4 affects several biochemical pathways. It improves IRS-1 phosphorylation, neuronal complexity, and the maturity of dendritic spine shape . It also plays a cardinal role in glucose metabolism in specific nuclei of the hindbrain by binding to its specific receptors, called GLP-1 receptors .

Pharmacokinetics

The pharmacokinetics of this compound shows that it has a maximum plasma concentration at 5 hours after treatment . The bioavailability, relative to its subcutaneous counterpart, was found to be 14.0 ± 1.8 % .

Result of Action

The molecular and cellular effects of Exendin-4’s action are quite significant. It improves cognitive function and brain insulin resistance in metabolic-imbalanced mice fed a high-fat diet . It also increases the neurite length in metabolic-imbalanced hippocampal and cortical neurons, suggesting that Exendin-4 promotes neurite outgrowth and recovery of neurite damage by metabolic imbalance .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, metabolic conditions such as type 2 diabetes and obesity are directly linked to cognitive impairment in the central nervous system . Therefore, the environment of metabolic imbalance can significantly affect the action of Exendin-4.

Analyse Biochimique

Biochemical Properties

Exendin-4 (1-8) Trifluoroacetate plays a crucial role in various biochemical reactions. It interacts with the glucagon-like peptide-1 receptor (GLP-1R), which is primarily found in the pancreas and brain. Upon binding to GLP-1R, this compound stimulates insulin synthesis and secretion, inhibits glucagon release, and promotes beta-cell proliferation. Additionally, it interacts with proteins involved in the PI3K/Akt/mTOR signaling pathway, enhancing autophagy and reducing neurodegeneration .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In pancreatic beta-cells, it enhances insulin secretion and protects against apoptosis. In neurons, it promotes cell survival and function by inhibiting calcium channels and enhancing autophagy. The compound also influences cell signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to improved cell function and reduced neurodegeneration .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the glucagon-like peptide-1 receptor. This binding activates the PI3K/Akt/mTOR signaling pathway, which enhances autophagy and reduces neurodegeneration. Additionally, this compound inhibits L-type voltage-gated calcium channels in neurons, reducing calcium influx and protecting against excitotoxicity. The compound also promotes the expression of connexin 43 in osteoblasts, facilitating cell differentiation and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under recommended storage conditions and maintains its biological activity for extended periods. Long-term studies have shown that this compound continues to enhance insulin secretion and protect against neurodegeneration over weeks to months. Its efficacy may decrease over time due to potential degradation or desensitization of the glucagon-like peptide-1 receptor .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively enhances insulin secretion and protects against neurodegeneration without significant adverse effects. At high doses, it may cause hypoglycemia and other toxic effects. Studies have shown that the optimal dosage range for therapeutic effects is between 5 to 10 micrograms per kilogram of body weight .

Metabolic Pathways

This compound is involved in several metabolic pathways. It enhances glucose metabolism by activating the AMP-activated protein kinase (AMPK) pathway and regulating gluconeogenesis. The compound also interacts with enzymes involved in insulin signaling, such as insulin receptor substrate-1 (IRS-1), improving insulin sensitivity and glucose uptake. Additionally, this compound promotes lipid metabolism and reduces fat deposition .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to the glucagon-like peptide-1 receptor on the cell surface and is internalized via receptor-mediated endocytosis. The compound is then distributed to various cellular compartments, including the cytoplasm and nucleus. Additionally, this compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. The compound is directed to these compartments through specific targeting signals and post-translational modifications. In the cytoplasm, this compound interacts with various signaling molecules and enzymes, while in the nucleus, it may influence gene expression and cellular function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Exendin-4 (1-8) Trifluoroacetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is achieved by treating the peptide with trifluoroacetic acid (TFA) during the cleavage from the resin .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain the final product in its trifluoroacetate salt form .

Analyse Des Réactions Chimiques

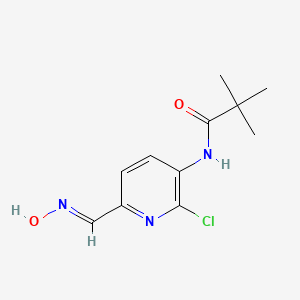

Types of Reactions: Exendin-4 (1-8) Trifluoroacetate can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents such as HATU or HBTU.

Major Products:

Oxidation: Methionine sulfoxide derivatives.

Reduction: Peptides with reduced disulfide bonds.

Substitution: Modified peptides with altered amino acid sequences.

Comparaison Avec Des Composés Similaires

Exenatide: Another GLP-1 receptor agonist with a longer peptide sequence.

Liraglutide: A GLP-1 analog with a fatty acid chain for prolonged action.

Dulaglutide: A GLP-1 receptor agonist with a modified structure for extended half-life

Uniqueness: Exendin-4 (1-8) Trifluoroacetate is unique due to its shorter peptide sequence, which may offer advantages in terms of synthesis and stability. Its trifluoroacetate form also enhances its solubility and stability compared to other forms .

Propriétés

IUPAC Name |

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H51N11O13.C2HF3O2/c1-17(48)28(34(58)43-23(10-19-6-4-3-5-7-19)33(57)46-29(18(2)49)35(59)44-24(15-47)30(37)54)45-26(51)14-40-32(56)22(8-9-27(52)53)42-25(50)13-39-31(55)21(36)11-20-12-38-16-41-20;3-2(4,5)1(6)7/h3-7,12,16-18,21-24,28-29,47-49H,8-11,13-15,36H2,1-2H3,(H2,37,54)(H,38,41)(H,39,55)(H,40,56)(H,42,50)(H,43,58)(H,44,59)(H,45,51)(H,46,57)(H,52,53);(H,6,7)/t17-,18-,21+,22+,23+,24+,28+,29+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSKABUXHULMOB-LCGDSFTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)N)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)N)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H52F3N11O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1449757.png)

![6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1449758.png)

![8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1449759.png)

![8-N-Boc-Amino-1,5-dihydro-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B1449767.png)